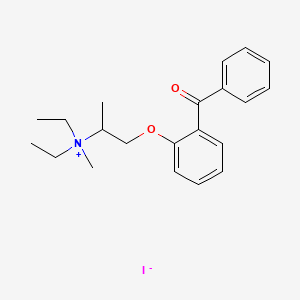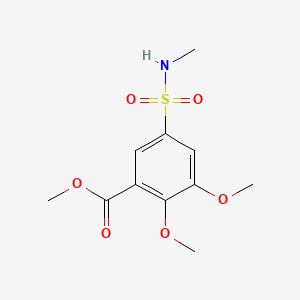![molecular formula C4H8NNa3O8P2 B13769853 Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)- CAS No. 68025-41-2](/img/structure/B13769853.png)
Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)- is a complex compound that features a nickel ion coordinated with a bis(phosphonomethyl)glycinato ligand
Métodos De Preparación
The synthesis of Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)- typically involves the reaction of nickel salts with N,N-bis(phosphonomethyl)glycine under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the desired complex. Industrial production methods may involve large-scale batch reactions with precise control over temperature, pH, and reactant concentrations to ensure high yield and purity.
Análisis De Reacciones Químicas
Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in the oxidation state of the nickel ion.
Reduction: Reduction reactions can also occur, potentially altering the coordination environment of the nickel ion.
Substitution: Ligand substitution reactions are possible, where the bis(phosphonomethyl)glycinato ligand can be replaced by other ligands under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)- has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique coordination properties.
Biology: The compound’s interaction with biological molecules makes it a subject of study in bioinorganic chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in metal-based drug design.
Industry: It is used in industrial processes that require specific catalytic activities or coordination chemistry.
Mecanismo De Acción
The mechanism by which Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)- exerts its effects involves the coordination of the nickel ion with the bis(phosphonomethyl)glycinato ligand. This coordination can influence the reactivity and stability of the compound, affecting its interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)- can be compared with other similar compounds, such as:
- Nickelate(3-), [N,N-bis(phosphonomethyl)glycinato(5-)]-, tripotassium, (T-4)-
- Triammonium [N,N-bis(phosphonomethyl)glycinato(5-)]nickelate(3-)
These compounds share similar coordination chemistry but may differ in their specific ligands or counterions, leading to variations in their chemical properties and applications.
Propiedades
Número CAS |
68025-41-2 |
|---|---|
Fórmula molecular |
C4H8NNa3O8P2 |
Peso molecular |
329.03 g/mol |
Nombre IUPAC |
trisodium;2-[bis[[hydroxy(oxido)phosphanyl]oxymethyl]amino]acetate |
InChI |
InChI=1S/C4H9NO8P2.3Na/c6-4(7)1-5(2-12-14(8)9)3-13-15(10)11;;;/h8,10H,1-3H2,(H,6,7);;;/q-2;3*+1/p-1 |
Clave InChI |
IELKCCQHHJXMED-UHFFFAOYSA-M |
SMILES canónico |
C(C(=O)[O-])N(COP(O)[O-])COP(O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


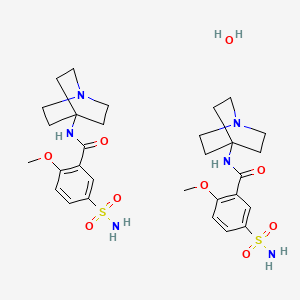
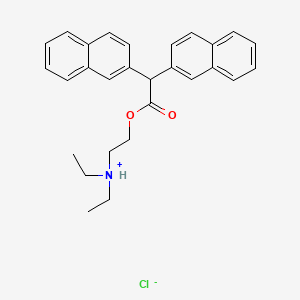
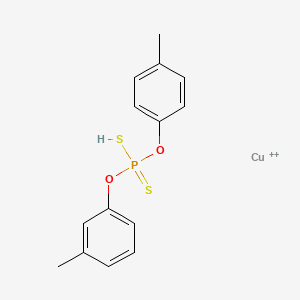
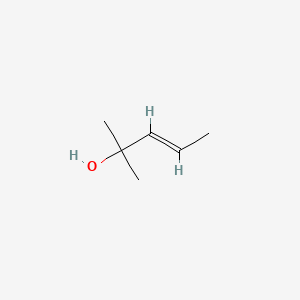
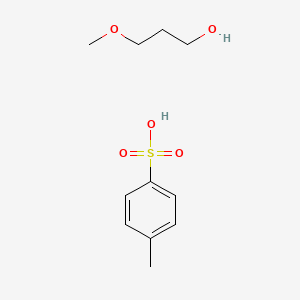

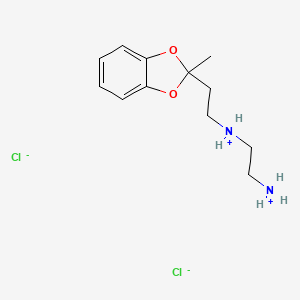
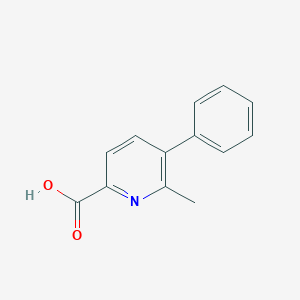
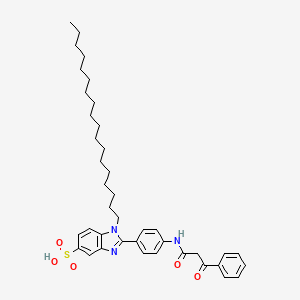
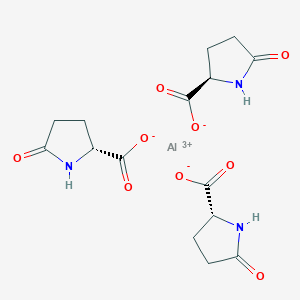
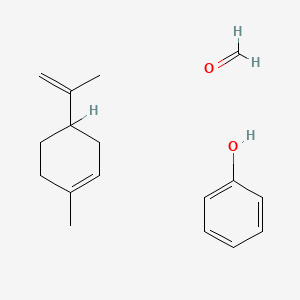
![2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13769848.png)
